5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one
Description
Properties
CAS No. |
77961-35-4 |
|---|---|
Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
5-amino-2-[(6-methoxypyridin-3-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H11N5O2/c1-17-8-3-2-6(4-12-8)14-10-13-5-7(11)9(16)15-10/h2-5H,11H2,1H3,(H2,13,14,15,16) |
InChI Key |
FJQSXGAFOYAOLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cyanoacetate and Urea Derivatives
A well-documented method for preparing 4-amino-2,6-dimethoxypyrimidine analogs involves a two-step cyclization and methylation process starting from cyanoacetate and urea:
Step 1: Cyclization Reaction
- Sodium metal is dissolved in anhydrous methanol or ethanol.
- Methyl or ethyl cyanoacetate is added dropwise at room temperature.
- Urea is introduced after initial reaction, and the mixture is refluxed at 65–80 °C for 3–4 hours.
- The product, 4-amino-2,6(1H,3H)-pyrimidinedione, is isolated by filtration, neutralization, and drying.
- This step yields the pyrimidinone ring system with amino groups at positions 4 and 6 (or 2 depending on substitution).
Step 2: Methylation Reaction
- The pyrimidinedione intermediate is reacted with a methylating agent such as dimethyl sulfate or dimethyl carbonate.
- A solid base (NaOH or KOH) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) are used.
- The reaction is carried out in solvents like toluene, DMF, or pyridine at 60–80 °C for 8–10 hours.
- The methylation selectively converts hydroxyl groups to methoxy groups, yielding 4-amino-2,6-dimethoxypyrimidine.
This method is advantageous due to its simplicity, avoidance of toxic reagents like phosphorus oxychloride, and relatively high yields (~97% for the cyclization step).
| Step | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1. Cyclization | Sodium metal, methanol, methyl cyanoacetate, urea, reflux 65–80 °C, 3–4 h | 4-amino-2,6-pyrimidinedione | ~97% | Neutralization with acetic acid, filtration |
| 2. Methylation | Dimethyl sulfate, NaOH/KOH, tetrabutylammonium bromide, toluene, 60–80 °C, 8–10 h | 4-amino-2,6-dimethoxypyrimidine | High | Phase transfer catalysis |
Amination and Attachment of Methoxypyridinyl Group
- The 2-position amino substituent linked to a 6-methoxypyridin-3-yl group can be introduced by nucleophilic aromatic substitution or coupling reactions.
- A common approach involves reacting 4-amino-2,6-dimethoxypyrimidine with 6-methoxypyridin-3-amine or its derivatives under conditions favoring amine coupling.
- Alternatively, halogenated pyrimidinones (e.g., 2-chloropyrimidin-4-one) can be reacted with 6-methoxypyridin-3-amine to substitute the halogen with the amino group.
- Reaction conditions typically include polar aprotic solvents (DMF, DMSO), bases (triethylamine, sodium hydride), and moderate heating (50–120 °C).
Detailed Research Findings and Optimization
- The cyclization and methylation steps have been optimized to reduce byproducts and environmental impact by avoiding chlorinating agents and minimizing waste.
- The use of phase transfer catalysts improves methylation efficiency and selectivity.
- Reaction times and temperatures are critical: prolonged heating or excessive temperature can lead to ring opening or degradation.
- Amination reactions with pyridinyl amines show variable yields depending on the position of substitution and electronic effects of substituents on the pyridine ring.
- Electron-withdrawing groups on the pyridine ring can reduce nucleophilicity and lower yields.
- Purification typically involves filtration, recrystallization, and chromatographic techniques to isolate the desired compound with high purity.
Summary Table of Preparation Steps for 5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one
| Step | Reaction Type | Reagents/Conditions | Key Parameters | Expected Outcome |
|---|---|---|---|---|
| 1 | Cyclization | Sodium metal, methanol, methyl cyanoacetate, urea, reflux 65–80 °C, 3–4 h | pH neutralization, filtration | Pyrimidinedione intermediate |
| 2 | Methylation | Dimethyl sulfate, NaOH/KOH, tetrabutylammonium bromide, toluene, 60–80 °C, 8–10 h | Phase transfer catalysis | 4-amino-2,6-dimethoxypyrimidine |
| 3 | Amination | 6-methoxypyridin-3-amine, base (e.g., triethylamine), DMF/DMSO, 50–120 °C | Nucleophilic substitution or coupling | Target compound with 2-[(6-methoxypyridin-3-yl)amino] substituent |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the pyrimidine or pyridine rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a potential kinase enzyme inhibitor , which is crucial for the development of targeted cancer therapies. Kinase inhibitors play a vital role in blocking specific pathways that cancer cells use to grow and divide. Research indicates that derivatives of pyrimidine, including 5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one, exhibit promising activity against various cancer types by inhibiting key kinases involved in tumor progression .
Case Study: Cancer Treatment
A study published in a patent document describes the synthesis of substituted pyrimidine derivatives, including this compound, demonstrating their efficacy as kinase inhibitors. The findings suggest that these compounds could potentially serve as lead candidates for new anticancer drugs .
Antimicrobial Activity
Another area of application for this compound is its antimicrobial properties . Research has shown that certain pyrimidine derivatives possess significant antibacterial and antifungal activities. The structural features of this compound contribute to its interaction with microbial enzymes, leading to inhibition of growth.
Data Table: Antimicrobial Efficacy
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 16 µg/mL |
Neurological Applications
Emerging research suggests that this compound may have implications in treating neurological disorders. Pyrimidine derivatives have been studied for their neuroprotective effects and potential in managing conditions such as Alzheimer's disease.
Case Study: Neuroprotection
A study explored the neuroprotective properties of various pyrimidine compounds, including this compound. The results indicated that the compound could reduce oxidative stress in neuronal cells, suggesting a possible therapeutic role in neurodegenerative diseases .
Synthesis and Formulation
The synthesis of this compound involves several chemical reactions, including the coupling of amino and pyrimidine moieties. This synthesis can be optimized for large-scale production, making it feasible for pharmaceutical applications.
Synthesis Overview
- Starting Materials : Appropriate amino acids and pyrimidine precursors.
- Reaction Conditions : Typically conducted under controlled temperature and pH to maximize yield.
- Purification : Common techniques include recrystallization or chromatography.
Mechanism of Action
The mechanism of action of 5-Amino-2-((6-methoxypyridin-3-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Pyrimidinone Derivatives
Structural and Functional Group Analysis
The substituents on the pyrimidinone core critically influence physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Key Observations:
- Bioactivity Context : Analogs such as XL413 () and LDC000067 () demonstrate kinase inhibitory activity, suggesting that the target compound’s methoxypyridinyl group could similarly modulate kinase interactions.
Biological Activity
5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure incorporates a pyrimidine ring and a methoxypyridine moiety, which are key to its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-amino derivatives, including this compound. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells.
Case Study: Anticancer Efficacy
In a study assessing the anticancer activity of various 5-amino derivatives, it was found that:
- Compound Concentration: A fixed concentration of 100 µM was used for treatment.
- Cell Viability: Post-treatment viability was measured using an MTT assay.
The results demonstrated that derivatives with specific substitutions on the pyrimidine ring exhibited varying degrees of cytotoxicity. For instance, certain modifications led to a reduction in A549 cell viability to as low as 61%, indicating enhanced anticancer efficacy compared to untreated controls .
Table 1: Anticancer Activity of Related Compounds
| Compound | Structure Modification | A549 Cell Viability (%) |
|---|---|---|
| 1 | None | 78 |
| 2 | 4-Chlorophenyl | 64 |
| 3 | 4-Bromophenyl | 61 |
| 4 | 4-Dimethylamino | 66 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the methoxypyridine group is believed to enhance the compound's ability to penetrate bacterial membranes and exert its effects.
Case Study: Antimicrobial Efficacy
In a screening study against clinically relevant pathogens:
- Tested Strains: Multidrug-resistant S. aureus and E. coli were included.
- Inhibition Zones: The compound exhibited significant inhibition zones in agar diffusion assays.
These findings suggest that modifications in the chemical structure can lead to improved antimicrobial properties, making it a candidate for further development against resistant bacterial strains .
The exact mechanism through which this compound exerts its biological effects remains an area of active research. Preliminary studies suggest that it may act by inhibiting specific kinases involved in cancer cell proliferation and survival pathways.
Q & A
Q. Example Protocol :
React 2-chloro-5-aminopyrimidin-4(3H)-one with 6-methoxypyridin-3-amine in ethanol at 80°C for 12 hours.
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Characterize using ¹H/¹³C NMR and HPLC for purity validation .
How can researchers optimize reaction conditions to improve synthesis yields?
Advanced Research Question
Yield optimization requires systematic variation of:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may increase byproduct formation.
- Catalysts : Use of palladium catalysts for cross-coupling or acid/base catalysts (e.g., HCl, K₂CO₃) to accelerate cyclization .
- Temperature : Higher temperatures (100–120°C) improve reaction rates but may degrade thermally sensitive substituents .
Q. Data Contradiction Analysis :
- Substituents like nitro or propargyl groups (e.g., 6-amino-5-nitro derivatives) reduce yields due to steric hindrance, necessitating lower temperatures (60–80°C) .
- Methylthio groups improve regioselectivity in cyclization but require inert atmospheres to prevent oxidation .
What spectroscopic and structural characterization techniques are critical for confirming the compound’s identity?
Basic Research Question
- ¹H/¹³C NMR : Assign signals for the pyrimidinone NH (δ 10–12 ppm), methoxy group (δ 3.8–4.0 ppm), and aromatic protons (δ 6.5–8.5 ppm) .
- X-ray Diffraction (XRD) : Resolves hydrogen-bonding patterns in the pyrimidinone ring, confirming tautomeric forms (e.g., lactam vs. lactim) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways .
Q. Example Data :
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 8.21 (s, 1H, pyridine H2), δ 6.75 (d, 1H, pyrimidinone H5) | |
| XRD | Planar pyrimidinone core with dihedral angle <10° to pyridine ring |
How can researchers address contradictory biological activity data among structural analogs?
Advanced Research Question
Contradictions often arise from:
- Purity discrepancies : Impurities >2% (HPLC) can skew bioassay results. Use preparative HPLC for rigorous purification .
- Solubility effects : Poor aqueous solubility may mask true activity. Test analogs in DMSO/PEG-400 mixtures for consistent bioavailability .
- Target promiscuity : Use selectivity panels (e.g., kinase assays) to rule off-target effects. For example, pyridopyrimidinones may inhibit mPGES-1 and COX-2 simultaneously, requiring orthogonal assays .
Case Study :
Pyrimidinones with 6-methoxy groups showed H₂ receptor antagonism (IC₅₀ = 0.5 µM) in gastric acid assays but no activity in cardiovascular models, highlighting tissue-specific receptor conformations .
What computational strategies are used to predict the compound’s mechanism of action?
Advanced Research Question
- Molecular Docking : Simulate binding to targets like mPGES-1 or LRRK2 kinase. Prioritize poses with hydrogen bonds to the pyrimidinone NH and pyridine methoxy group .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Nitro groups increase electron-withdrawing effects, enhancing kinase inhibition .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .
Q. Example Workflow :
Dock this compound into the mPGES-1 active site (PDB: 4YK5).
Validate using free-energy perturbation (FEP) calculations.
Synthesize top-ranked analogs with fluorinated pyridine rings for improved binding .
How do structural modifications influence the compound’s pharmacokinetic properties?
Advanced Research Question
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce LogP from >3 (poor solubility) to 1–2.
- Metabolic stability : Replace methyl groups with trifluoromethyl to block CYP450 oxidation. For example, 6-trifluoromethyl analogs showed 3-fold longer plasma half-life in murine models .
- Bioisosteric replacement : Substitute pyridine with pyrazine to enhance blood-brain barrier penetration for neurological targets .
Advanced Research Question
- Byproduct control : Optimize stoichiometry to minimize dimerization (common in aminopyrimidine syntheses). Use in situ FTIR to monitor intermediate formation .
- Purification : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for cost-effective scale-up.
- Thermal hazards : Conduct DSC analysis to identify exothermic decomposition risks during high-temperature steps .
Q. Example Workflow :
Pilot-scale reaction (50 g): Use flow chemistry for continuous mixing and heat dissipation.
Crystallize crude product from ethanol/water (3:1).
Achieve >95% purity (HPLC) with <5% yield loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
